Regioisomerism Drives Distinct Conformational and Reactivity Profiles
The target compound is the 3-fluoro-2-hydroxypropyl regioisomer. Its closest analog, (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate, has the fluorine and hydroxyl groups on different carbon atoms. This positional isomerism is not trivial; it leads to different steric and electronic environments that directly impact the molecule's 3D conformation and its ability to engage in specific reactions or biological interactions .
| Evidence Dimension | Fluorine/Hydroxyl Substitution Pattern |
|---|---|
| Target Compound Data | Fluorine at C3, Hydroxyl at C2 of the propyl chain . |
| Comparator Or Baseline | Fluorine at C2, Hydroxyl at C3 of the propyl chain . |
| Quantified Difference | Not quantified; difference is qualitative and based on distinct IUPAC nomenclature and CAS numbers [REFS-1, REFS-2]. |
| Conditions | Structural analysis based on chemical naming conventions. |
Why This Matters
This difference makes the compounds non-fungible for any application requiring a specific regioisomeric structure, such as in a patent-protected synthetic route or a defined biological assay.
